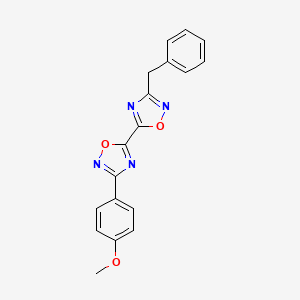![molecular formula C12H10FN3O4S B2676924 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine CAS No. 2418722-17-3](/img/structure/B2676924.png)
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine, also known as FSCP, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation. 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized in large quantities, making it a cost-effective option for research. However, 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine. One potential direction is the development of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the structure-activity relationship of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine and its derivatives to identify more potent and selective compounds. Additionally, the study of 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine's mechanism of action and its interaction with various proteins and enzymes could provide valuable insights into cellular processes and disease mechanisms.
Synthesemethoden
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine can be synthesized through a multi-step process involving the reaction of 3-pyridylcarbamic acid with thionyl chloride, followed by the reaction with methylamine and 3-fluorosulfonyl chloride. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine has also been found to be effective in treating certain neurological disorders.
Eigenschaften
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4S/c1-16(10-3-2-4-14-7-10)12(17)9-5-11(8-15-6-9)20-21(13,18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBFBCVRVFVVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)
![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)